molecular formula C21H21BF4NP B12501683 2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate

2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate

Cat. No.: B12501683
M. Wt: 405.2 g/mol
InChI Key: SGYJTBNBYCJYFH-UHFFFAOYSA-O
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Description

2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate is a complex organophosphorus compound. It is characterized by the presence of a phosphanyl group attached to an indene backbone, which is further stabilized by the tetrafluoroborate anion. This compound is of significant interest in coordination chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with benzylamine in the presence of copper(I) iodide. The reaction is carried out in dichloromethane and stirred for several hours . The resulting product is then treated with tetrafluoroboric acid to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form secondary phosphines.

    Substitution: The compound can participate in substitution reactions, where the phosphanyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphanyl derivatives.

Scientific Research Applications

2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate involves its ability to form stable complexes with metal ions. The phosphanyl group acts as a strong σ-donor and π-acceptor, stabilizing the metal center and facilitating various catalytic processes. The compound’s interaction with molecular targets and pathways is primarily through coordination with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its indene backbone, which provides additional stability and electronic properties compared to other phosphanyl compounds. Its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in coordination chemistry.

Properties

Molecular Formula

C21H21BF4NP

Molecular Weight

405.2 g/mol

IUPAC Name

(2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-yl)azanium;tetrafluoroborate

InChI

InChI=1S/C21H20NP.BF4/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;2-1(3,4)5/h1-14,20-21H,15,22H2;/q;-1/p+1

InChI Key

SGYJTBNBYCJYFH-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.C1C(C(C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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